1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea
Overview
Description
1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea is a chemical compound that combines a benzenesulfonamide group with a 4-fluorophenylurea moiety
Preparation Methods
The synthesis of 1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea typically involves the reaction of benzenesulfonyl chloride with 4-fluoroaniline to form 4-fluorophenylbenzenesulfonamide. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival. The compound may also interact with DNA, causing damage that leads to cell death .
Comparison with Similar Compounds
1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
N-benzoyl-N’-(4-fluorophenyl)thiourea: This compound also contains a 4-fluorophenyl group and has been studied for its anticancer properties.
4-fluorophenylurea: This simpler compound lacks the benzenesulfonamide group but shares similar chemical reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not present in simpler analogs .
Properties
IUPAC Name |
1-(benzenesulfonamido)-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c14-10-6-8-11(9-7-10)15-13(18)16-17-21(19,20)12-4-2-1-3-5-12/h1-9,17H,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPKUZLFMMJUIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333044 | |
Record name | 1-(benzenesulfonamido)-3-(4-fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824504 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380332-79-6 | |
Record name | 1-(benzenesulfonamido)-3-(4-fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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